1-(Benzyloxy)-2-(pent-4-yn-1-yloxy)benzene
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Overview
Description
1-(Benzyloxy)-2-(pent-4-yn-1-yloxy)benzene is an organic compound characterized by the presence of both benzyloxy and pent-4-yn-1-yloxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-(pent-4-yn-1-yloxy)benzene typically involves the following steps:
Formation of Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable benzene derivative under basic conditions.
Introduction of Pent-4-yn-1-yloxy Group: The pent-4-yn-1-yloxy group can be added via a nucleophilic substitution reaction involving pent-4-yn-1-ol and a halogenated benzene derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-(pent-4-yn-1-yloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-2-(pent-4-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-(pent-4-yn-1-yloxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes.
Comparison with Similar Compounds
- 1-(Benzyloxy)-2-(prop-2-yn-1-yloxy)benzene
- 1-(Benzyloxy)-2-(but-3-yn-1-yloxy)benzene
Comparison: 1-(Benzyloxy)-2-(pent-4-yn-1-yloxy)benzene is unique due to the presence of the pent-4-yn-1-yloxy group, which imparts distinct chemical properties compared to its analogs with shorter alkyne chains
Properties
IUPAC Name |
1-pent-4-ynoxy-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-2-3-9-14-19-17-12-7-8-13-18(17)20-15-16-10-5-4-6-11-16/h1,4-8,10-13H,3,9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVFWFQADXRVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=CC=CC=C1OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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